molecular formula C24H20N4O2S B2953958 5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326916-12-4

5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2953958
CAS No.: 1326916-12-4
M. Wt: 428.51
InChI Key: FGDDMMBMZRXWQM-UHFFFAOYSA-N
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Description

5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H20N4O2S and its molecular weight is 428.51. The purity is usually 95%.
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Biological Activity

The compound 5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C24_{24}H20_{20}N4_{4}O2_{2}S
  • Molecular Weight: 428.5 g/mol
  • CAS Number: 1326916-12-4

Structure

The structure of the compound features a thieno[2,3-d]pyrimidine core, which is known for various biological activities. The presence of multiple functional groups enhances its potential interactions with biological targets.

Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a related thieno[2,3-d]pyrimidine derivative was shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research into thieno[2,3-d]pyrimidines has revealed their potential as anticancer agents. The presence of oxadiazole moieties is often associated with enhanced cytotoxicity against cancer cell lines. A study demonstrated that derivatives of thieno[2,3-d]pyrimidine induced apoptosis in human cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. In vitro assays revealed that these compounds inhibited pro-inflammatory cytokine production in macrophages, suggesting a mechanism involving the modulation of NF-kB signaling pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: Compounds targeting specific enzymes involved in cell signaling pathways.
  • Induction of Apoptosis: Activation of intrinsic apoptotic pathways in cancer cells.
  • Modulation of Immune Responses: Alteration of cytokine production and immune cell activation.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against E. coli and S. aureus
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Anticancer Activity

In a notable study published in a peer-reviewed journal, researchers synthesized several derivatives based on the thieno[2,3-d]pyrimidine scaffold and evaluated their anticancer efficacy using MTT assays on various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Properties

IUPAC Name

5-methyl-3-[(4-methylphenyl)methyl]-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c1-14-7-9-17(10-8-14)12-28-13-25-23-19(24(28)29)16(3)20(31-23)22-26-21(27-30-22)18-6-4-5-15(2)11-18/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDDMMBMZRXWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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